molecular formula C10H14N2O6 B12061121 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12061121
M. Wt: 258.23 g/mol
InChI Key: YKNATSNMFLEFRB-UHFFFAOYSA-N
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Description

3’-O-Methyluridine is a modified nucleoside with the chemical formula C10H14N2O6. It is a derivative of uridine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methoxy group. This modification imparts unique properties to the molecule, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-O-Methyluridine can be synthesized through several chemical routes. One common method involves the methylation of uridine at the 3’ hydroxyl group. This can be achieved using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 3’-O-Methyluridine often involves large-scale methylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity 3’-O-Methyluridine .

Chemical Reactions Analysis

Types of Reactions: 3’-O-Methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-O-Methyluridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.

    Biology: The compound is utilized in studies of RNA methylation and its effects on gene expression and regulation.

    Medicine: 3’-O-Methyluridine is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It serves as a precursor in the production of nucleic acid-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of 3’-O-Methyluridine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group at the 3’ position can influence the hydrogen bonding and base pairing properties of the nucleoside, leading to alterations in RNA structure and function. This can impact various molecular pathways, including those involved in protein synthesis and gene regulation .

Comparison with Similar Compounds

Uniqueness: 3’-O-Methyluridine is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. This makes it particularly useful in studies of RNA methylation and its effects on cellular processes .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)

InChI Key

YKNATSNMFLEFRB-UHFFFAOYSA-N

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

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